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Compound of Interest

Compound Name: Tris(trimethylsilyl)amine

Cat. No.: B075434 Get Quote

Audience: Researchers, Scientists, and Drug Development Professionals

Abstract: Tris(trimethylsilyl)amine, N(Si(CH₃)₃)₃, is a sterically hindered, non-nucleophilic

base and a key intermediate in synthetic chemistry, particularly in the context of chemical

nitrogen fixation. A thorough understanding of its thermodynamic properties is essential for

optimizing reaction conditions, ensuring process safety, and developing computational models.

This guide provides a consolidated overview of the core thermodynamic and physical

properties of Tris(trimethylsilyl)amine, details the experimental methodologies used for their

determination, and visualizes its key chemical transformations.

Core Physical and Thermodynamic Properties
The thermodynamic data for Tris(trimethylsilyl)amine is sparse in the literature. Many

fundamental properties, such as the standard enthalpy of formation and heat capacity, have not

been experimentally determined, a common challenge with organosilicon compounds due to

experimental difficulties like incomplete combustion during calorimetry.[1] The available data,

primarily from calorimetric and spectroscopic measurements, are summarized below.

Table 1: Physical and Thermodynamic Data for Tris(trimethylsilyl)amine
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Property Symbol Value Units
Source /
Method

Molecular Weight Molar Mass 233.57 g/mol -

Melting Point Tₘ 67 - 69 °C Lit.

Boiling Point Tₙ 72 °C @ 10 mmHg

Enthalpy of

Fusion
ΔHfus 1.77 kJ/mol

at 337.2 K,

DSC[2][3][4]

Ionization Energy IE 8.60 eV

Photoelectron

Spectroscopy[3]

[4]

log₁₀(Water

Solubility)
logS 3.69 -

Calculated

(Crippen

Method)[4]

Octanol/Water

Partition Coeff.
logP 3.793 -

Calculated

(Crippen

Method)[4]

Experimental Protocols
The determination of thermodynamic properties requires precise experimental techniques. The

key methodologies cited for Tris(trimethylsilyl)amine are detailed below.

The enthalpy of fusion (ΔHfus) for Tris(trimethylsilyl)amine was determined using Differential

Scanning Calorimetry (DSC).[2] This thermoanalytical technique measures the difference in

heat flow required to increase the temperature of a sample and a reference as a function of

temperature.[5]

Methodology:

Sample Preparation: A small, precisely weighed amount of solid Tris(trimethylsilyl)amine
(typically a few milligrams) is hermetically sealed in a sample pan or crucible, commonly

made of aluminum.[6] An identical empty pan is used as a reference.
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Instrumentation: The sample and reference pans are placed in the DSC cell. The instrument

is programmed to heat both pans at a constant, linear rate (e.g., 5-10 K/min).[7]

Measurement: The instrument measures the differential heat flow between the sample and

the reference required to maintain both at the same temperature.

Data Analysis: As the sample reaches its melting point, it undergoes an endothermic phase

transition, absorbing heat. This results in a measurable peak on the DSC thermogram.[6]

The enthalpy of fusion is calculated by integrating the area of this melting peak.[7][8] The

temperature at the peak's onset is taken as the melting temperature.[7] The instrument is

calibrated using certified standards with known melting points and enthalpies of fusion, such

as indium.[9]

The ionization energy—the energy required to remove an electron from a molecule in the gas

phase—was determined using Photoelectron Spectroscopy (PES).[3] This technique is based

on the photoelectric effect.[10]

Methodology:

Sample Introduction: A gaseous sample of Tris(trimethylsilyl)amine is introduced into a

high-vacuum chamber.

Ionization: The sample is irradiated with a beam of high-energy monochromatic photons,

typically from an ultraviolet (UV) source for valence electron studies (UPS).[11]

Electron Ejection: When a photon strikes a molecule, it can cause an electron to be ejected if

the photon's energy is greater than the electron's binding energy.

Kinetic Energy Analysis: The kinetic energy of the ejected photoelectrons is measured by an

electron energy analyzer.[12]

Calculation: The binding energy (BE) of the electron, which corresponds to the ionization

energy (IE), is calculated using the following relationship derived from the law of

conservation of energy:[13] BE = hν - KE where hν is the energy of the incident photon and

KE is the measured kinetic energy of the photoelectron. The resulting data is plotted as a

spectrum of photoelectron counts versus binding energy.
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Chemical Pathways and Logical Workflows
Tris(trimethylsilyl)amine is a versatile reagent in organic and inorganic synthesis. Its primary

synthesis route and key applications are visualized below.

The most common laboratory synthesis involves the reaction of the sodium salt of

hexamethyldisilazane with trimethylchlorosilane.[14] This avoids the issue that direct reaction of

ammonia with trimethylchlorosilane stops at the bis-silylated stage.[14]

Bis(trimethylsilyl)amine
(HMDS)

Strong Base
(e.g., NaNH₂)

Sodium Bis(trimethylsilyl)amide
Na⁺[N(SiMe₃)₂]⁻

Tris(trimethylsilyl)amine
N(SiMe₃)₃Trimethylchlorosilane

(TMS-Cl)
 Silylation 

Sodium Chloride
(NaCl)

 Deprotonation 

Click to download full resolution via product page

Workflow for the synthesis of Tris(trimethylsilyl)amine.

Tris(trimethylsilyl)amine is a key intermediate in the reductive silylation pathway for chemical

nitrogen fixation, a process that converts atmospheric nitrogen (N₂) into ammonia (NH₃) under

ambient conditions.[14]
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Role of Tris(trimethylsilyl)amine in nitrogen fixation.

Tris(trimethylsilyl)amine serves as a convenient nitrogen source for the synthesis of inorganic

heterocycles. Its reaction with phosphorus pentachloride (PCl₅) predominantly forms the cyclic

trimer (NPCl₂)₃, a precursor to polyphosphazenes.[14]

3 N(SiMe₃)₃
Tris(trimethylsilyl)amine

Reaction
in CH₂Cl₂

3 PCl₅
Phosphorus Pentachloride

(NPCl₂)₃
Hexachlorocyclotriphosphazene

9 Me₃SiCl
Trimethylchlorosilane
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Synthesis of (NPCl₂)₃ using Tris(trimethylsilyl)amine.

Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.
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The information provided in this document is for Research Use Only (RUO) and is strictly not

intended for diagnostic or therapeutic procedures. While BenchChem strives to provide

accurate protocols, we make no warranties, express or implied, regarding the fitness of this

product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent

suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]

Need Industrial/Bulk Grade? Request Custom Synthesis Quote
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